(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
“(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound that contains a tert-butoxycarbonyl group . This group finds large applications in synthetic organic chemistry .
Synthesis Analysis
The synthesis of compounds like “this compound” involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group . This group has a unique reactivity pattern due to its crowded nature .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound can be introduced into a variety of organic compounds through chemical reactions . These reactions are facilitated by flow microreactor systems .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the tert-butoxycarbonyl group . This group imparts unique reactivity patterns to the compound .Scientific Research Applications
Molecular Structure and Conformation
One study explored the crystal structure of a compound alternatively named as 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid. The research aimed to examine the influence of N-methylation on peptide conformation. The study found that the tert-butoxycarbonyl group adopts a trans-trans conformation, with a folded side chain conformation and two phenyl rings nearly perpendicular to each other. This structure facilitates a strong intermolecular O-H...O hydrogen bond between the carboxylate hydroxyl group and the urethane carbonyl group (Jankowska et al., 2002).
Synthesis and Transformation
Another study focused on the synthesis of an intermediate compound related to the key chemical, which is vital in the biosynthesis of biotin—a water-soluble vitamin essential for the metabolic cycle. This synthesis was achieved through a three-step process starting from L-cystine, yielding a significant overall product through esterification, amine and thiol protection (Qin et al., 2014).
Chemical Reactions and Interactions
Research into the molecular and crystal structure of a related L-cysteine derivative highlighted the conformation-stabilizing function of weak intermolecular bonding. The study detailed the molecule's main chain adopting an extended, nearly all-trans C5 conformation, supported by specific weak intermolecular interactions that maintain the molecule's minimum energy conformation in the solid state, contrasting its behavior in solution where such interactions are absent (Kozioł et al., 2001).
Applications in Medicinal Chemistry
In a more applied context, a study synthesized a compound through 1,3-dipolar cycloaddition, which included the N-Boc protected (S)-alanine allyl ester as a dipolarophile. This research not only achieved the synthesis but also described the structure and fluorescence properties of the product, indicating potential applications in bioimaging or as a molecular probe (Memeo et al., 2014).
Mechanism of Action
Future Directions
The future directions in the research and application of this compound could involve the development of more efficient and sustainable methods for the introduction of the tert-butoxycarbonyl group into various organic compounds . Additionally, the unique reactivity pattern of the tert-butoxycarbonyl group opens up possibilities for its application in biocatalytic processes .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(20(24)26-4)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMIQPMNNKJMA-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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